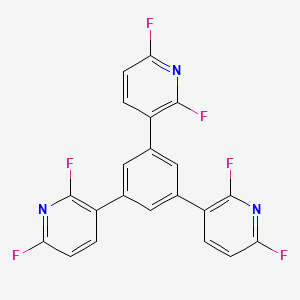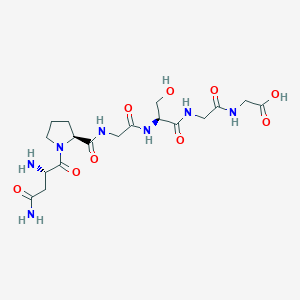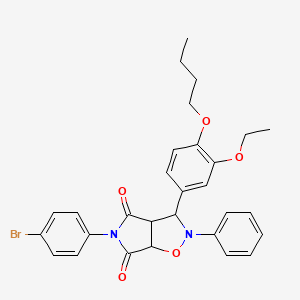![molecular formula C15H12Cl2N4O2 B12629809 9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol](/img/structure/B12629809.png)
9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-hidroxi-9-(2,4-diclorofenil)-6,7,9,10-tetrahidro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepina es un compuesto orgánico complejo que pertenece a la clase de benzodiazepinas fusionadas con anillos de oxadiazol. Este compuesto destaca por su estructura única, que combina las propiedades farmacológicas de las benzodiazepinas con la versatilidad química de los oxadiazoles. Las benzodiazepinas son conocidas por su uso en medicina como ansiolíticos, sedantes y relajantes musculares, mientras que los oxadiazoles son reconocidos por sus diversas aplicaciones en química medicinal y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-hidroxi-9-(2,4-diclorofenil)-6,7,9,10-tetrahidro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepina generalmente implica la reacción de 2,4-diclorofenilhidrazina con un precursor de benzodiazepina adecuado. La reacción avanza a través de una serie de pasos que incluyen ciclización y oxidación para formar el anillo de oxadiazol. Las condiciones de reacción a menudo requieren el uso de solventes anhidros y temperaturas controladas para garantizar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos mejoran la eficiencia y el rendimiento del compuesto al tiempo que mantienen estrictos estándares de control de calidad. El uso de técnicas de purificación avanzadas como la cromatografía y la cristalización garantiza la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
8-hidroxi-9-(2,4-diclorofenil)-6,7,9,10-tetrahidro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepina se somete a diversas reacciones químicas que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las reacciones generalmente se llevan a cabo a temperaturas controladas y en atmósferas inertes para evitar reacciones secundarias no deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
8-hidroxi-9-(2,4-diclorofenil)-6,7,9,10-tetrahidro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepina tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso como agente terapéutico debido a sus efectos similares a las benzodiazepinas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 8-hidroxi-9-(2,4-diclorofenil)-6,7,9,10-tetrahidro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepina implica su interacción con objetivos moleculares específicos en el cuerpo. Se cree que el compuesto se une a los receptores del ácido gamma-aminobutírico (GABA) en el sistema nervioso central, lo que aumenta los efectos inhibitorios del GABA y conduce a sus propiedades ansiolíticas y sedantes. Además, el anillo de oxadiazol puede interactuar con otras vías moleculares, lo que contribuye a sus diversas actividades biológicas .
Comparación Con Compuestos Similares
Compuestos similares
1,2,4-Oxadiazol: Conocido por su estabilidad y uso en química medicinal.
1,3,4-Tiadiazol: Reconocido por sus propiedades farmacológicas y estabilidad química.
Benzodiazepinas: Ampliamente utilizados en medicina por sus efectos ansiolíticos y sedantes.
Unicidad
8-hidroxi-9-(2,4-diclorofenil)-6,7,9,10-tetrahidro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepina es único debido a su combinación de estructuras de benzodiazepina y oxadiazol, lo que le confiere un amplio espectro de propiedades farmacológicas y químicas. Esta doble funcionalidad lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C15H12Cl2N4O2 |
|---|---|
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
5-(2,4-dichlorophenyl)-4,5,7,8,9,10-hexahydro-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C15H12Cl2N4O2/c16-7-4-5-8(9(17)6-7)13-12-10(2-1-3-11(12)22)18-14-15(19-13)21-23-20-14/h4-6,13H,1-3H2,(H,18,20)(H,19,21) |
Clave InChI |
HKNNJVKAHSOFFX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(NC3=NON=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-5-thiaspiro[5.5]undecan-9-one](/img/structure/B12629727.png)


![2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B12629753.png)



![1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one](/img/structure/B12629784.png)

![N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12629789.png)
![(2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol](/img/structure/B12629792.png)
![methyl 4-[2-methyl-7-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]oxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B12629796.png)
![2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B12629797.png)
![9-Methyl-7,8,12-trioxaspiro[5.6]dodecane-9-carbaldehyde](/img/structure/B12629804.png)
